N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
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Overview
Description
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with glycine in the presence of an activating agent such as N,N’-carbonyldiimidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization from ethanol are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticoagulant and anticancer activities.
Industry: Utilized in the development of photoactive materials and smart polymers
Mechanism of Action
The mechanism of action of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide}
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Uniqueness
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C18H21NO6/c1-3-4-5-12-8-17(23)25-18-11(2)14(7-6-13(12)18)24-10-15(20)19-9-16(21)22/h6-8H,3-5,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
WZVWOCOJJLHLFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
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